Cas no 83-53-4 (1,4-Dibromonaphthalene)

1,4-Dibromonaphthalene is a versatile intermediate for organic synthesis, offering high purity and crystalline structure. Its key advantages lie in its stability under various reaction conditions, enabling efficient coupling reactions and cross-coupling processes. It also exhibits moderate to low solubility in common solvents, facilitating easy purification and handling procedures.
1,4-Dibromonaphthalene structure
1,4-Dibromonaphthalene structure
Product Name:1,4-Dibromonaphthalene
CAS No:83-53-4
MF:C10H6Br2
MW:285.962641239166
MDL:MFCD00041823
CID:34298
PubChem ID:66521
Update Time:2026-01-04

1,4-Dibromonaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dibromonaphthalene
    • 1,4-Dibromonaphthalene Solution
    • Naphthalene, 1,4-dibromo-
    • 1,4-dibromonapthalene
    • 1.4-dibromonaphthalene
    • 1,4-dibromo-naphthalen
    • AMOT0930
    • STR06577
    • SY001779
    • AM20060932
    • D2359
    • ST50405525
    • 083D534
    • CCG-40615
    • CS-M3249
    • MFCD00041823
    • 83-53-4
    • EINECS 201-484-8
    • SB66502
    • 1,4-dibromnaphthalen
    • SR-01000630744-1
    • FT-0631382
    • FT-0654917
    • SCHEMBL198796
    • EN300-178936
    • AKOS015835329
    • 1,4-dibromo-naphthalene
    • C10H6Br2
    • InChI=1/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6
    • DTXSID6058893
    • W-104140
    • 1,4-Dibromonaphthalene (ACI)
    • NS00038259
    • DB-010837
    • DTXCID1048332
    • MDL: MFCD00041823
    • Inchi: 1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
    • InChI Key: IBGUDZMIAZLJNY-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=CC=2)C(Br)=CC=1

Computed Properties

  • Exact Mass: 283.88400
  • Monoisotopic Mass: 283.884
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.8199 (estimate)
  • Melting Point: 81.0 to 84.0 deg-C
  • Boiling Point: 288.1°C (rough estimate)
  • Flash Point: 181.4℃
  • Refractive Index: 1.6000 (estimate)
  • PSA: 0.00000
  • LogP: 4.36480
  • Solubility: Uncertain

1,4-Dibromonaphthalene Security Information

1,4-Dibromonaphthalene Customs Data

  • HS CODE:2921450090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1,4-Dibromonaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C
Reference
Polybrominated methoxy- and hydroxynaphthalenes
Berkil Akar, Kiymet; et al, Turkish Journal of Chemistry, 2016, 40(2), 332-346

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C
Reference
Functionalization of naphthalene: a novel synthetic route to brominated naphthoquinones
Cakmak, Osman; et al, ARKIVOC (Gainesville, 2012, (7), 274-281

Production Method 3

Reaction Conditions
1.1 Reagents: Bromotrichloromethane ,  Benzoyl(phenylmethoxy)azanyl 2,2-dimethylpropanoate Solvents: Acetonitrile ;  2 - 3 h, rt; 12 h, rt
Reference
Deaminative bromination, chlorination, and iodination of primary amines
Xue, Jiang-Hao; et al, iScience, 2023, 26(3),

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  45 min, 25 °C
Reference
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Production Method 6

Reaction Conditions
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Water ;  40 min, 70 °C
Reference
An environment-friendly method for synthesis of 1,4-dibromonaphthalene in aqueous solution of ionic liquids
Zhao, Xinhua; et al, Catalysis Communications, 2008, 9(13), 2179-2182

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene
Cakmak, Osman; et al, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  -30 °C; 48 h, -30 °C; -30 °C → 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  cooled
Reference
Scalable Synthesis of N,N'-Di(2,3-dihydroxy-propyl)-1,4-naphthalenedipropanamide and Its 1,4-Endoperoxide as a Singlet Oxygen-Releasing Molecule
Gemki, Michael ; et al, Organic Process Research & Development, 2021, 25(12), 2747-2753

Production Method 10

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  (Phenylmethoxy)[4-(trifluoromethyl)benzoyl]azanyl 2,2-dimethylpropanoate Solvents: Acetonitrile ;  5 min, rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Direct Deaminative Functionalization
Dherange, Balu D. ; et al, Journal of the American Chemical Society, 2023, 145(1), 17-24

Production Method 11

Reaction Conditions
1.1 Reagents: Bromine
Reference
Bromination of Decalin and Its Derivatives. 9. High Temperature Bromination
Dastan, Arif; et al, Journal of Organic Chemistry, 1997, 62(12), 4018-4022

Production Method 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.2 Solvents: Water
2.3 Solvents: Diethyl ether
Reference
Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene
Cakmak, Osman; et al, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

Production Method 13

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Synclyst 13 Solvents: Dichloromethane ;  45 min, 25 °C; 6 h, 25 °C
Reference
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Production Method 14

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives
Cakmak, Osman; et al, Tetrahedron, 2002, 58(28), 5603-5609

Production Method 15

Reaction Conditions
1.1 Reagents: Bromine
2.1 Reagents: Bromine
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

Production Method 16

Reaction Conditions
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Chlorobenzene
Reference
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; et al, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Production Method 17

Reaction Conditions
1.1 Reagents: Lead tetraacetate ,  Magnesium oxide ,  Lithium bromide
Reference
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Nikishin, G. I.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(7), 1353-1355

Production Method 18

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Selective bromination of 1-bromonaphthalene: efficient synthesis of bromonaphthalene derivatives
Cakmak, Osman; et al, Tetrahedron, 2002, 58(28), 5603-5609

Production Method 19

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

Production Method 20

Reaction Conditions
1.1 Reagents: Bromine
2.1 -
Reference
Bromination of naphthalene and derivatives: high temperature bromination. XI
Dastan, Arif; et al, Tetrahedron, 1999, 55(44), 12853-12864

1,4-Dibromonaphthalene Raw materials

1,4-Dibromonaphthalene Preparation Products

1,4-Dibromonaphthalene Suppliers

Amadis Chemical Company Limited
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(CAS:83-53-4)1,4-二溴萘
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1,4-Dibromonaphthalene Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1,4-Dibromonaphthalene

Professional Introduction to 1,4-Dibromonaphthalene (CAS No. 83-53-4)

1,4-Dibromonaphthalene, with the chemical formula C10H6Br2, is a significant intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring two bromine atoms substituted at the 1 and 4 positions of a naphthalene ring, makes it a versatile building block for various chemical transformations. This compound has garnered considerable attention in recent years due to its utility in the development of advanced materials and bioactive molecules.

The unique reactivity of 1,4-dibromonaphthalene stems from the presence of electron-withdrawing bromine atoms, which enhance its participation in nucleophilic substitution reactions. This property has been exploited in synthetic chemistry to construct more complex structures, including heterocyclic compounds and polymers. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, further underscores its importance as a synthetic intermediate.

In the realm of pharmaceutical research, 1,4-dibromonaphthalene has been employed in the synthesis of novel therapeutic agents. Its brominated naphthalene core is a common motif in drug design, contributing to the development of molecules with enhanced binding affinity and metabolic stability. Recent studies have highlighted its role in creating kinase inhibitors and anti-inflammatory compounds, where the bromine atoms serve as handles for further functionalization.

The industrial applications of 1,4-dibromonaphthalene extend beyond pharmaceuticals. It is widely used in the production of liquid crystals and organic light-emitting diodes (OLEDs), where its rigid aromatic structure provides structural integrity and thermal stability. Additionally, researchers have explored its potential in dye synthesis and agrochemical formulations, leveraging its reactivity to introduce diverse functional groups.

Recent advancements in green chemistry have prompted investigations into more sustainable methods for synthesizing 1,4-dibromonaphthalene. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce the environmental impact of chemical manufacturing. These innovations not only enhance efficiency but also improve the scalability of producing this valuable intermediate.

The role of computational chemistry in understanding the reactivity of 1,4-dibromonaphthalene cannot be overstated. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and reaction pathways. Such computational approaches are increasingly integral to rational drug design and material science, enabling researchers to predict outcomes before conducting costly experimental trials.

In conclusion, 1,4-dibromonaphthalene (CAS No. 83-53-4) remains a cornerstone in synthetic organic chemistry due to its broad utility and adaptability. Its applications span multiple industries, from pharmaceuticals to advanced materials, underscoring its significance in modern chemical research. As new methodologies and technologies emerge, the potential uses for this compound are likely to expand even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-53-4)1,4-Dibromonaphthalene
A10089
Purity:99%
Quantity:500g
Price ($):310.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:83-53-4)1,4-dibromonaphthalene
sfd10153
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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